molecular formula C9H14NO3+ B1233863 (R)-adrenaline(1+)

(R)-adrenaline(1+)

Cat. No. B1233863
M. Wt: 184.21 g/mol
InChI Key: UCTWMZQNUQWSLP-VIFPVBQESA-O
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-adrenaline(1+) is an organic cation that is the conjugate acid of (R)-adrenaline, obtained by protonation of the amino group;  major species at pH 7.3. It has a role as a human metabolite. It is an organic cation and an ammonium ion derivative. It is a conjugate acid of a (R)-adrenaline.

Scientific Research Applications

Electrochemical Sensing

  • Adrenaline detection using electrochemically treated reduced graphene oxide and gold nanoparticles (rGO-AuNPs) electrodes shows promise for applications in microfluidics-based sensors, wearable sensors, and portable devices, with a limit of detection (LOD) of 0.45 µM in buffer-based samples (Lu, Huang, Zhu, & Heineman, 2022).

Metabolic Roles in Hypoglycemia and Diabetes

Role in Cardiopulmonary Resuscitation

  • Adrenaline is a long-standing treatment in cardiac arrest, increasing the likelihood of return of spontaneous circulation (ROSC), but its impact on cerebral microcirculatory flow and long-term outcomes is still under investigation (Gough & Nolan, 2018).

Biosensor Development

  • The laccase enzyme, associated with adrenaline, has been produced using solid-state fermentation for potential use in biosensors for adrenaline detection, with implications in early diagnosis and drug use prevention (Perdani, Margaretha, Sahlan, & Hermansyah, 2020).

Glucagon Secretion and Diabetes Management

  • Research shows that adrenaline stimulates glucagon secretion through Ca2+ mobilization in pancreatic α-cells, implicating its role in diabetes management and highlighting potential therapeutic targets (Hamilton et al., 2018).

Effectiveness in Cardiac Arrest

  • The PARAMEDIC-2 trial, studying adrenaline's safety and effectiveness in out-of-hospital cardiac arrest, found that while adrenaline increases the chance of ROSC, it does not significantly improve survival or good neurological outcomes (Perkins et al., 2016).

Adrenergic Drugs

  • Adrenaline, as an adrenergic agonist, affects blood pressure, heart rate, and other physiological responses, with applications in treating various conditions like asthma and allergic reactions (Vardanyan & Hruby, 2016).

Stability Analysis

  • Development of a stability-indicating high-performance liquid chromatography (HPLC) method for adrenaline tartrate, crucial for predicting the shelf life of adrenaline-containing devices like auto-injectors (Kongkiatpaiboon et al., 2017).

properties

Product Name

(R)-adrenaline(1+)

Molecular Formula

C9H14NO3+

Molecular Weight

184.21 g/mol

IUPAC Name

[(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-methylazanium

InChI

InChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3/p+1/t9-/m0/s1

InChI Key

UCTWMZQNUQWSLP-VIFPVBQESA-O

Isomeric SMILES

C[NH2+]C[C@@H](C1=CC(=C(C=C1)O)O)O

SMILES

C[NH2+]CC(C1=CC(=C(C=C1)O)O)O

Canonical SMILES

C[NH2+]CC(C1=CC(=C(C=C1)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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